AM-0561

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H13ClN6OS |

|---|---|

Molecular Weight |

396.9 g/mol |

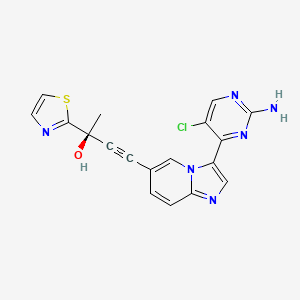

IUPAC Name |

(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |

InChI |

InChI=1S/C18H13ClN6OS/c1-18(26,16-21-6-7-27-16)5-4-11-2-3-14-22-9-13(25(14)10-11)15-12(19)8-23-17(20)24-15/h2-3,6-10,26H,1H3,(H2,20,23,24)/t18-/m0/s1 |

InChI Key |

JWTLNYGTANMSGG-SFHVURJKSA-N |

Isomeric SMILES |

C[C@](C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |

Canonical SMILES |

CC(C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |

Origin of Product |

United States |

Foundational & Exploratory

AM-0561: A Potent Inhibitor of NF-κB Inducing Kinase (NIK)

An In-depth Technical Guide on the Mechanism of Action of AM-0561

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly potent and specific small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical regulator of the non-canonical (or alternative) NF-κB signaling pathway. This pathway is implicated in the pathogenesis of various diseases, including certain B-cell malignancies like multiple myeloma. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of NIK Kinase Activity

This compound exerts its biological effects through direct inhibition of the kinase activity of NIK. By binding to the ATP-binding pocket of NIK, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade of the non-canonical NF-κB pathway.

Biochemical Potency

The inhibitory activity of this compound against NIK has been quantified, demonstrating high potency at the biochemical level.

| Compound | Target | Parameter | Value (nM) |

| This compound | NIK | Ki | 0.3[1][2] |

Ki (Inhibition constant) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher potency.

Signaling Pathway of this compound Action

The non-canonical NF-κB pathway is constitutively active in certain disease states due to the stabilization of NIK. Under normal physiological conditions, NIK is targeted for degradation. However, upon stimulation by specific ligands (e.g., BAFF, CD40L), or due to mutations in pathway components in cancer, NIK accumulates and activates the downstream signaling cascade. This compound intervenes by directly inhibiting the kinase function of this accumulated NIK.

Cellular Effects of this compound

In cellular contexts where the non-canonical NF-κB pathway is aberrantly activated, this compound has been shown to induce specific and potent effects. The primary publication on this compound focused on its activity in multiple myeloma cell lines (MMCLs) with known dependence on NIK signaling.

Inhibition of NF-κB Activity and Target Gene Expression

Treatment of NIK-dependent MMCLs with this compound leads to a significant reduction in NF-κB activity. This is observed through decreased expression of NF-κB target genes.

| Cell Line | Treatment | NF-κB Index (log2 expression) |

| FLAM-76 | Smac-mimetic | ~3.0 |

| FLAM-76 | Smac-mimetic + 1 µM this compound | ~0.5[1] |

| XG-6 | Smac-mimetic | ~3.5 |

| XG-6 | Smac-mimetic + 1 µM this compound | ~0.2[1] |

The NF-κB index is a measure of the average expression of NF-κB target genes (e.g., cIAP2, TNFAIP3, NFKB2). A lower index indicates reduced NF-κB activity.

Reduction of Nuclear p52 Levels

A key molecular consequence of NIK inhibition is the suppression of p100 processing to p52. This compound treatment results in a marked decrease in the levels of nuclear p52 in NIK-dependent cells.

| Cell Line | Treatment (1 µM) | Nuclear p52 Level |

| NIK-dependent MMCLs | This compound | Markedly Decreased[1] |

| NIK-independent MMCLs | This compound | No Significant Change |

Selective Cytotoxicity in NIK-Dependent Cancer Cells

This compound selectively reduces the viability of cancer cells that rely on NIK signaling for survival.

| Cell Line | Genetic Background | Effect of this compound |

| KMS11 | Homozygous inactivation of TRAF3 | Decreased Viability[1][2] |

| L363 | Translocation increasing NIK expression | Decreased Viability[1] |

| NIK-independent MMCLs | No NIK-activating mutations | Minimal effect on viability[1] |

Experimental Protocols

The characterization of this compound involved several key experimental techniques. The following are detailed methodologies representative of those used in its evaluation.

Experimental Workflow Diagram

References

AM-0561: A Potent and Selective NIK Inhibitor for Research in Non-Canonical NF-κB Signaling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-0561 is a highly potent and selective small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway. With a Ki of 0.3 nM, this compound serves as a valuable research tool for investigating the roles of NIK in various physiological and pathological processes, including immunology, inflammation, and oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding site of NIK, thereby preventing the phosphorylation of its downstream substrate, IKKα (Inhibitor of Nuclear Factor Kappa-B Kinase alpha). This action specifically blocks the non-canonical NF-κB pathway, which is characterized by the processing of p100 to p52, leading to the nuclear translocation of p52/RelB heterodimers.

Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as BAFF-R, CD40, and LTβR. This leads to the stabilization and accumulation of NIK, which then phosphorylates and activates IKKα. The activated IKKα, in turn, phosphorylates p100, triggering its ubiquitination and subsequent proteolytic processing by the proteasome into p52. The resulting p52/RelB complexes then translocate to the nucleus to regulate the expression of target genes.

Data Presentation

Biochemical Activity

This compound is a highly potent inhibitor of NIK.

| Compound | Target | Ki (nM) |

| This compound | NIK | 0.3 |

Table 1: Biochemical potency of this compound against NIK.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile for this compound is not publicly available. KINOMEscan® assays are typically employed to determine the selectivity of kinase inhibitors against a broad panel of kinases. The results are often presented as the percentage of kinase activity remaining in the presence of the inhibitor at a specific concentration (e.g., 1 µM).

| Kinase | % Control at 1 µM this compound |

| Data Not Publicly Available | N/A |

Table 2: Placeholder for KINOMEscan® selectivity data for this compound.

Cellular Activity

This compound has demonstrated potent activity in multiple myeloma cell lines that are dependent on the non-canonical NF-κB pathway for survival. However, specific IC50 values for many of these cell lines are not publicly available.

| Cell Line | Cancer Type | IC50 (µM) |

| KMS-11 | Multiple Myeloma | Data Not Publicly Available |

| MM.1S | Multiple Myeloma | Data Not Publicly Available |

| U266 | Multiple Myeloma | Data Not Publicly Available |

Table 3: Cellular potency of this compound in multiple myeloma cell lines.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical models are not publicly available. Such studies would typically determine parameters like clearance, volume of distribution, half-life, and oral bioavailability.

| Parameter | Value |

| Clearance (CL) | Data Not Publicly Available |

| Volume of Distribution (Vd) | Data Not Publicly Available |

| Half-life (t1/2) | Data Not Publicly Available |

| Bioavailability (F%) | Data Not Publicly Available |

Table 4: Placeholder for pharmacokinetic parameters of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These may require optimization for specific experimental conditions.

NIK Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies NIK activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant NIK enzyme

-

IKKα (substrate)

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of diluted this compound or vehicle (DMSO control).

-

Add 2 µL of NIK enzyme solution.

-

Add 2 µL of a mixture of IKKα substrate and ATP.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Multiple myeloma cell lines (e.g., KMS-11, MM.1S, U266)

-

Cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

For MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read absorbance.

-

For CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes, and measure luminescence.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Western Blot for p100/p52 Processing

This technique is used to detect changes in the levels of p100 and its processed form, p52, following treatment with this compound.

Materials:

-

Multiple myeloma cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against NF-κB2 p100/p52

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against NF-κB2 p100/p52 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Mandatory Visualization

Logical Relationship of this compound's Selective Inhibition

Conclusion

The Role of AM-0561 in the Non-Canonical NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-canonical NF-κB pathway is a critical signaling cascade involved in the regulation of immune responses, lymphoid organogenesis, and B-cell maturation and survival. Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and hematological malignancies. A key kinase in this pathway is the NF-κB Inducing Kinase (NIK), making it an attractive therapeutic target. This technical guide provides an in-depth overview of AM-0561, a potent and selective small molecule inhibitor of NIK, and its role in modulating the non-canonical NF-κB pathway. We will detail its mechanism of action, provide quantitative data on its activity, and outline key experimental protocols for its characterization.

Introduction to the Non-Canonical NF-κB Pathway

The non-canonical NF-κB pathway is distinct from the canonical pathway and is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, such as BAFFR and CD40. In resting cells, NIK (NF-κB Inducing Kinase) is targeted for continuous proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor ligation, this complex is disrupted, leading to the stabilization and accumulation of NIK.

Stabilized NIK then phosphorylates and activates IκB Kinase α (IKKα). Activated IKKα, in turn, phosphorylates the C-terminal region of the NF-κB2 precursor protein, p100. This phosphorylation event triggers the ubiquitination and subsequent proteasomal processing of p100 into its mature p52 subunit. The newly generated p52 then dimerizes with RelB, and this p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes involved in critical cellular processes.

This compound: A Potent NIK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for NIK. Its primary mechanism of action is the direct inhibition of the kinase activity of NIK, thereby preventing the downstream signaling events of the non-canonical NF-κB pathway.

Mechanism of Action

By binding to the ATP-binding pocket of NIK, this compound effectively blocks the phosphorylation of IKKα. This inhibition prevents the subsequent phosphorylation and processing of p100 to p52. As a result, the generation of the active p52/RelB heterodimer is suppressed, leading to a downstream blockade of non-canonical NF-κB-dependent gene transcription. The inhibitory effect of this compound has been shown to lead to decreased levels of p52.[1]

Figure 1. this compound inhibits the non-canonical NF-κB pathway by targeting NIK.

Quantitative Data

This compound has been characterized through various biochemical and cellular assays to determine its potency and efficacy. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Ki | 0.3 nM | Biochemical | Purified NIK | --INVALID-LINK-- |

| Cellular IC50 | Not Reported | Cell Viability | Multiple Myeloma | Demchenko et al., 2014[2] |

Note: While a specific cellular IC50 value for this compound is not explicitly stated in the primary literature, its potent cytotoxic effects on NIK-dependent multiple myeloma cell lines have been demonstrated.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of NIK inhibitors like this compound.

NIK Kinase Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified NIK enzyme. A common method is the ADP-Glo™ Kinase Assay.

Objective: To determine the in vitro potency (e.g., IC50 or Ki) of this compound against NIK.

Materials:

-

Recombinant human NIK enzyme

-

NIK substrate (e.g., a peptide or protein substrate like Myelin Basic Protein)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test compounds) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare the kinase reaction mixture by combining the NIK enzyme and substrate in the kinase buffer.

-

Add serially diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

-

Add the kinase reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

Unable to Proceed: No Publicly Available Data on "AM-0561"

A thorough search of scientific literature and public databases has yielded no specific information for a compound designated "AM-0561" and its effects on the processing of p100 to p52 in the non-canonical NF-κB pathway.

This lack of information prevents the creation of the requested in-depth technical guide, as no quantitative data, experimental protocols, or specific mechanistic details concerning "this compound" could be retrieved.

The initial search provided extensive details on the fundamental mechanisms of p100 processing to p52, a critical step in the non-canonical NF-κB signaling pathway. This pathway is essential for various biological processes, including immune responses and lymphoid organ development. Key regulators of this process identified in the search include:

-

NF-κB Inducing Kinase (NIK) : A central signaling component that phosphorylates and activates IκB kinase-α (IKKα).[1][2][3]

-

IκB Kinase-α (IKKα) : This kinase directly phosphorylates p100, marking it for ubiquitination and subsequent processing by the proteasome.[1][2]

-

Stimuli : The pathway is typically activated by a subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, such as CD40 and LT-βR.[1][3][4][5]

The processing of the NF-κB2 precursor protein p100 generates the p52 subunit, which then typically forms a heterodimer with RelB.[1][2] This p52/RelB complex translocates to the nucleus to regulate the expression of target genes.[1][4][5]

Path Forward

While a specific guide on "this compound" is not possible at this time, a comprehensive technical whitepaper on the non-canonical NF-κB pathway and the molecular mechanisms of p100 processing can be generated based on the available scientific literature. Such a document would include:

-

A detailed overview of the signaling cascade.

-

Summarized data on known modulators of the pathway.

-

Generalized experimental protocols for studying p100 processing, such as Western Blotting and Electrophoretic Mobility Shift Assays (EMSA).[6][7][8]

-

Illustrative diagrams of the signaling pathway and experimental workflows as per the user's specifications.

Please verify the compound designation "this compound" or confirm if a general guide on the p100 to p52 processing pathway would be a suitable alternative. Once the subject is clarified, the requested in-depth technical guide can be developed.

References

- 1. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD40 regulates the processing of NF-κB2 p100 to p52 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. researchgate.net [researchgate.net]

- 7. Lymphotoxin and lipopolysaccharide induce NF-κB-p52 generation by a co-translational mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Cellular Mechanisms of AM-0561: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular targets and mechanism of action of AM-0561, a potent and selective inhibitor of NF-κB inducing kinase (NIK). The information presented herein is intended to equip researchers with the necessary details to design and interpret experiments involving this compound.

Core Target and Potency

This compound is a highly potent, ATP-competitive inhibitor of NF-κB inducing kinase (NIK). Biochemical assays have determined its inhibition constant (Ki) to be 0.3 nM .

Quantitative Data Summary

| Compound | Target | Ki (nM) |

| This compound | NIK | 0.3 |

Signaling Pathway Analysis

This compound specifically targets the non-canonical NF-κB signaling pathway. This pathway plays a crucial role in the regulation of immune responses, lymphoid organ development, and B-cell maturation and survival. Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies.

The central event in the non-canonical NF-κB pathway is the activation of the IKKα homodimer by NIK. Activated IKKα then phosphorylates p100 (NF-κB2), leading to its processing into the p52 subunit. The p52 subunit then dimerizes with RelB and translocates to the nucleus to regulate gene expression. This compound, by inhibiting NIK, prevents the phosphorylation and activation of IKKα, thereby blocking the downstream signaling cascade and the production of p52.

Signaling Pathway Diagram

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard practices and can be adapted for specific experimental needs.

NIK Biochemical Kinase Assay

This assay is designed to determine the in vitro potency of this compound against purified NIK enzyme.

Objective: To measure the Ki of this compound for NIK.

Materials:

-

Recombinant human NIK (kinase domain)

-

ATP

-

Biotinylated peptide substrate (e.g., a peptide containing the IKKα phosphorylation site)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Streptavidin-coated plates

-

Phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

-

Detection reagent (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the kinase buffer, recombinant NIK enzyme, and the diluted this compound or DMSO (vehicle control).

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate. The ATP concentration should be at or near the Km for NIK.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated peptide.

-

Wash the plate to remove unbound components.

-

Add the phospho-specific antibody and incubate for 60 minutes.

-

Wash the plate.

-

Add the detection reagent and measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Kinase Selectivity Profiling

To assess the specificity of this compound, it is crucial to test its activity against a broad panel of other kinases.

Objective: To determine the inhibitory activity of this compound against a panel of kinases.

Procedure:

-

Utilize a commercial kinase screening service or an in-house kinase panel. A representative panel should include kinases from different families.

-

Screen this compound at a fixed concentration (e.g., 1 µM) against the kinase panel.

-

The assay format will be similar to the NIK biochemical assay, using the respective substrates and optimal conditions for each kinase.

-

Express the results as the percentage of inhibition for each kinase.

-

For any kinases that show significant inhibition (e.g., >50% at 1 µM), determine the IC50 values in follow-up dose-response experiments.

Cellular Assay for Non-Canonical NF-κB Pathway Inhibition

This assay measures the ability of this compound to inhibit the non-canonical NF-κB pathway in a cellular context.

Objective: To assess the effect of this compound on p100 processing and nuclear translocation of p52 in a relevant cell line.

Materials:

-

A suitable cell line with a constitutively active or inducible non-canonical NF-κB pathway (e.g., multiple myeloma cell lines with TRAF3 mutations).

-

Cell culture medium and supplements.

-

This compound.

-

Stimulating agent if required (e.g., BAFF or an LTβR agonist).

-

Lysis buffer for nuclear and cytoplasmic fractionation.

-

Primary antibodies: anti-p100/p52, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

-

Protein electrophoresis and Western blotting equipment.

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with a dose-range of this compound or DMSO for a predetermined time (e.g., 2-4 hours).

-

If the pathway is not constitutively active, stimulate the cells with the appropriate ligand for a specified time (e.g., 30-60 minutes).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the nuclear p52 levels to the nuclear loading control (Lamin B1).

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a powerful research tool for investigating the role of the non-canonical NF-κB pathway in health and disease. Its high potency and selectivity for NIK make it a valuable probe for dissecting the specific functions of this kinase. The experimental protocols provided in this guide offer a framework for researchers to further explore the cellular and physiological effects of this compound. As with any potent inhibitor, careful experimental design, including comprehensive selectivity profiling and the use of appropriate cellular models, is essential for the accurate interpretation of results.

AM-0561: A Technical Guide to its Relevance and Application in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-0561 is a highly potent and selective small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, making NIK an attractive therapeutic target. This technical guide provides an in-depth overview of this compound's mechanism of action, its preclinical efficacy in cancer models, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and utilize this compound and similar NIK inhibitors in cancer research.

Introduction: The Role of NIK in Cancer

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. The non-canonical NF-κB pathway is distinguished from the canonical pathway by its reliance on the activation of NF-κB Inducing Kinase (NIK). In normal physiological conditions, NIK is continuously targeted for degradation. However, in certain cancers, genetic alterations or aberrant signaling can lead to the stabilization and accumulation of NIK, resulting in constitutive activation of the non-canonical NF-κB pathway.[2][3][4] This aberrant signaling can promote tumor growth, survival, and resistance to therapy.[2][3][4] Consequently, the development of specific NIK inhibitors represents a promising therapeutic strategy for a range of cancers, including multiple myeloma and various B-cell malignancies.[1][4]

This compound: A Potent and Selective NIK Inhibitor

This compound has been identified as a highly potent inhibitor of NIK with a reported in vitro inhibitory constant (Ki) of 0.3 nM.[1] Its high potency and selectivity make it a valuable tool for dissecting the role of NIK in cancer biology and for assessing the therapeutic potential of NIK inhibition.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of NIK, thereby preventing the phosphorylation of its downstream target, IκB Kinase α (IKKα). This inhibition blocks the processing of p100 to p52, a key step in the activation of the non-canonical NF-κB pathway. The net result is the suppression of NF-κB target gene expression, which can lead to decreased cancer cell survival and proliferation.

Signaling Pathway Diagram:

Preclinical Data in Cancer Models

The primary published data on this compound focuses on its activity in multiple myeloma (MM), a hematological malignancy often characterized by constitutive NF-κB activation.

In Vitro Efficacy in Multiple Myeloma

Studies have shown that this compound is selectively cytotoxic to multiple myeloma cell lines (MMCLs) that are dependent on NIK for NF-κB activation.[1]

Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | Genetic Background | Effect of this compound (1µM) on Cell Viability (% of Control) | Reference |

| KMS11 | TRAF3 mutation | Significant Decrease | [1] |

| OPM2 | TRAF3 mutation | Significant Decrease | [1] |

| U266 | NIK-independent | No significant change | [1] |

| RPMI-8226 | TRAF3 mutation | Significant Decrease | [1] |

Note: The term "Significant Decrease" is used as reported in the source; specific percentage inhibition values were presented graphically.

Efficacy of Other Selective NIK Inhibitors in Cancer Models

While extensive data on this compound in other cancer types is limited in the public domain, studies on other potent and selective NIK inhibitors provide a broader perspective on the therapeutic potential of targeting this kinase.

Table 2: Preclinical Activity of Selective NIK Inhibitors in Various Cancer Models

| NIK Inhibitor | Cancer Type | Model | Key Findings | Reference |

| TRC694 | Multiple Myeloma | Xenograft (RPMI-8226, MM.1S) | Strong tumor growth inhibition | [2] |

| NIK SMI1 | B-cell Lymphoma | In vivo | Dose-dependent inhibition of B-cell survival | [5] |

| Compound 33 | Breast Cancer | Cell Lines | Reduction in breast cancer stem cell numbers and tumorigenicity | [5] |

| B022 | Liver Cancer | NIK overexpression mouse model | Abrogation of liver inflammation and injury | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cancer research.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well opaque-walled plates suitable for luminescence measurements

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway, such as p100 and p52, to confirm the mechanism of action of this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p100/p52, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram:

Conclusion and Future Perspectives

This compound is a valuable research tool for investigating the role of the non-canonical NF-κB pathway in cancer. Preclinical data, primarily in multiple myeloma, demonstrate the potential of NIK inhibition as a therapeutic strategy. Further research is warranted to explore the efficacy of this compound and other selective NIK inhibitors in a broader range of malignancies, both as monotherapies and in combination with other anti-cancer agents. The detailed protocols and conceptual framework provided in this guide are intended to facilitate these future investigations and accelerate the translation of NIK-targeted therapies into clinical practice.

References

- 1. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Potential of AM-0561 in Immunology and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-0561 is a highly potent and specific small molecule inhibitor of NF-κB Inducing Kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway. With a reported in vitro inhibitory constant (Ki) of 0.3 nM, this compound presents a valuable pharmacological tool for the investigation of NIK's role in a multitude of physiological and pathological processes. The non-canonical NF-κB pathway is a key regulator of lymphoid organ development, B-cell maturation and survival, and the inflammatory response. Dysregulation of this pathway has been implicated in various autoimmune diseases and hematological malignancies. This technical guide provides an in-depth overview of the potential applications of this compound in immunology and inflammation research, including detailed experimental protocols and data presentation to facilitate its use in laboratory settings. While direct experimental data for this compound in primary immune cells and in vivo inflammatory models is currently limited in publicly available literature, this guide will also draw upon the established roles of NIK and the effects of other NIK inhibitors to highlight the potential therapeutic avenues for this compound.

Introduction to this compound and the Non-Canonical NF-κB Pathway

This compound is a potent inhibitor of NF-κB inducing kinase (NIK), with a reported Ki of 0.3 nM[1]. NIK is a central kinase in the non-canonical (or alternative) NF-κB signaling pathway. Unlike the canonical pathway, which is rapidly activated by a broad range of stimuli, the non-canonical pathway is typically induced by a specific subset of tumor necrosis factor (TNF) superfamily receptors, including B-cell activating factor receptor (BAFF-R), CD40, and lymphotoxin-β receptor (LTβR).

The non-canonical NF-κB pathway plays a crucial role in the development and function of the adaptive immune system, particularly in B-cell survival, maturation, and antibody production. Its dysregulation has been linked to autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as various B-cell malignancies.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the kinase activity of NIK. In the unstimulated state, NIK is continuously targeted for proteasomal degradation. Upon receptor ligation by ligands such as BAFF or CD40L, NIK accumulates and phosphorylates IκB kinase α (IKKα). This leads to the phosphorylation and processing of the NF-κB2 precursor protein p100 to its active form, p52. The p52 subunit then dimerizes with RelB and translocates to the nucleus to regulate the expression of target genes involved in immune cell function and inflammation. By inhibiting NIK, this compound effectively blocks this entire downstream signaling cascade.

Figure 1. Simplified signaling pathway of the non-canonical NF-κB pathway and the inhibitory action of this compound.

Quantitative Data

While comprehensive quantitative data for this compound across various immune cell types is not yet widely published, its high potency against its primary target, NIK, is well-established.

| Compound | Target | Assay Type | Value | Reference |

| This compound | NIK | In vitro kinase assay (Ki) | 0.3 nM | [1] |

Further studies are required to determine the IC50 and EC50 values of this compound in various immune cell functional assays.

Potential Applications in Immunology and Inflammation Research

Based on the known functions of the non-canonical NF-κB pathway, this compound holds significant potential for studying and potentially treating a range of immunological and inflammatory conditions.

B-Lymphocyte Biology

The non-canonical NF-κB pathway is essential for B-cell survival, proliferation, and differentiation. Therefore, this compound can be a valuable tool to:

-

Investigate BAFF-mediated B-cell survival: By inhibiting NIK, this compound is expected to block BAFF-induced survival signals in B-cells.

-

Study T-cell dependent B-cell responses: The interaction between CD40 on B-cells and CD40L on T-cells is critical for germinal center formation and antibody production, a process dependent on NIK.

-

Explore the pathogenesis of B-cell malignancies: Some forms of multiple myeloma and other B-cell lymphomas exhibit constitutive activation of the non-canonical NF-κB pathway, making NIK an attractive therapeutic target.

Autoimmune and Inflammatory Diseases

Aberrant activation of the non-canonical NF-κB pathway contributes to the pathology of several autoimmune diseases. This compound could be utilized to:

-

Elucidate the role of NIK in rheumatoid arthritis (RA): NIK is implicated in the synovial inflammation and bone erosion characteristic of RA.

-

Investigate the involvement of NIK in systemic lupus erythematosus (SLE): Elevated BAFF levels are a hallmark of SLE, suggesting a role for the non-canonical NF-κB pathway in disease pathogenesis.

-

Explore NIK's contribution to other inflammatory conditions: The pathway is also involved in conditions such as inflammatory bowel disease and psoriasis.

Detailed Experimental Protocols

The following are detailed protocols for key experiments that can be employed to investigate the effects of this compound. These are general protocols that should be optimized for specific cell types and experimental conditions.

In Vitro B-Cell Proliferation Assay

Objective: To assess the effect of this compound on B-cell proliferation induced by stimuli that activate the non-canonical NF-κB pathway.

Materials:

-

Primary B-cells (e.g., isolated from mouse spleen or human peripheral blood)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

-

B-cell stimuli:

-

Anti-CD40 antibody

-

Recombinant BAFF

-

-

This compound (dissolved in DMSO)

-

Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

-

96-well cell culture plates

-

Flow cytometer or liquid scintillation counter

Procedure:

-

B-cell Isolation: Isolate B-cells from the desired source using a negative selection kit to a purity of >95%.

-

Cell Labeling (if using CFSE): a. Resuspend B-cells at 1 x 10⁶ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. c. Quench the staining by adding 5 volumes of ice-cold culture medium. d. Wash the cells twice with culture medium.

-

Cell Plating: a. Resuspend the B-cells (labeled or unlabeled) at 1 x 10⁶ cells/mL in culture medium. b. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

-

Treatment with this compound: a. Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the appropriate wells. c. Pre-incubate the cells with this compound for 1-2 hours at 37°C.

-

Stimulation: a. Prepare the B-cell stimuli (e.g., anti-CD40 antibody at 1 µg/mL or BAFF at 100 ng/mL) at a 4x concentration in culture medium. b. Add 50 µL of the stimuli to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Analysis:

-

CFSE Dilution: a. Harvest the cells and stain with a B-cell marker (e.g., anti-B220 or anti-CD19). b. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

-

[³H]-Thymidine Incorporation: a. Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. b. Harvest the cells onto a filter mat using a cell harvester. c. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Figure 2. Workflow for the in vitro B-cell proliferation assay.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Syringes and needles

Procedure:

-

Immunization (Day 0): a. Prepare an emulsion of CII (2 mg/mL) in CFA (1:1 v/v). b. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): a. Prepare an emulsion of CII (2 mg/mL) in IFA (1:1 v/v). b. Inject 100 µL of the emulsion intradermally at a site different from the initial immunization.

-

Treatment with this compound: a. Begin treatment with this compound or vehicle on a prophylactic (e.g., from day 0 or day 21) or therapeutic (e.g., after the onset of clinical signs) regimen. b. Administer this compound daily via oral gavage or another appropriate route at a predetermined dose.

-

Clinical Assessment: a. Monitor the mice daily for the onset and severity of arthritis starting from day 21. b. Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.

-

Histological Analysis (at the end of the study): a. Euthanize the mice and collect the paws. b. Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. c. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Figure 3. Experimental workflow for the collagen-induced arthritis (CIA) model.

Conclusion

This compound is a powerful research tool for dissecting the intricate roles of the non-canonical NF-κB pathway in immunity and inflammation. Its high potency and specificity for NIK make it an ideal candidate for in-depth studies of B-cell biology, autoimmune disease pathogenesis, and the development of novel therapeutic strategies. While further research is needed to fully characterize the effects of this compound in various immunological contexts, the information and protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this promising compound.

References

The Role of AM-0561 in the Investigation of Autoimmune Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoimmune disorders, characterized by the immune system erroneously attacking the body's own tissues, represent a significant challenge in modern medicine. A key signaling pathway implicated in the pathogenesis of numerous autoimmune diseases is the noncanonical NF-κB pathway, which is centrally regulated by NF-κB-inducing kinase (NIK). Overactivity of NIK has been linked to the pathology of conditions such as rheumatoid arthritis and systemic lupus erythematosus. AM-0561 has been identified as a highly potent inhibitor of NIK, positioning it as a critical research tool for dissecting the involvement of the NIK signaling cascade in autoimmunity and as a potential therapeutic lead. This technical guide provides an in-depth overview of the role of NIK in autoimmune disorders, the mechanism of action of NIK inhibitors like this compound, and detailed experimental protocols for its preclinical evaluation.

Introduction to NF-κB-Inducing Kinase (NIK) and its Role in Autoimmunity

The nuclear factor-kappa B (NF-κB) family of transcription factors are crucial regulators of immune and inflammatory responses. The activation of NF-κB occurs through two primary pathways: the canonical and the noncanonical pathways. While the canonical pathway is associated with acute inflammatory responses, the noncanonical pathway, regulated by NIK, is integral to the development and function of lymphoid organs and the adaptive immune system.

Dysregulation of the noncanonical NF-κB pathway, often due to the overexpression or aberrant activation of NIK, is a significant contributor to the chronic inflammation seen in various autoimmune diseases.[1][2] NIK activation is triggered by a specific subset of the tumor necrosis factor (TNF) receptor superfamily, including BAFF-R, CD40, and RANKL, which are critical for the survival and activation of B cells, T cells, and osteoclasts, respectively. This makes NIK a highly attractive therapeutic target for a range of autoimmune conditions.

This compound: A Potent NIK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against NF-κB inducing Kinase (NIK).

Quantitative Data on NIK Inhibitors

The development of small molecule inhibitors targeting NIK has provided valuable tools for studying its role in disease and for potential therapeutic intervention. Below is a summary of publicly available quantitative data for this compound and other notable NIK inhibitors.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| This compound | NIK | Biochemical | Ki = 0.3 nM | Internal Data |

| NIK SMI1 | NIK | Kinase Assay | IC50 ≈ 8.4 µM | [2] |

| Compound 27 | NIK | Biochemical | Ki = 0.23 nM | [1] |

| Compound 27 | NF-κB reporter | Cellular | IC50 = 34 nM | [1] |

| Compound 30 | NIK | Biochemical | IC50 = 9.1 nM | [1] |

| Pyrrolidinone Derivatives | NIK | AlphaScreen | IC50 < 100 nM | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the NIK signaling pathway and a general workflow for evaluating NIK inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of NIK inhibitors. The following sections provide comprehensive protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay quantifies NIK activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant NIK enzyme

-

NIK substrate (e.g., Myelin Basic Protein)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

This compound or other test inhibitors

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Buffer.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

-

Add 2 µl of NIK enzyme solution.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.[4]

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[5]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[5]

-

Read the luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

This assay assesses the ability of an inhibitor to block the NIK-mediated processing of p100 to its active p52 form in a cellular context.

Materials:

-

Cell line expressing relevant receptors (e.g., B cells with BAFF-R)

-

This compound or other test inhibitors

-

Stimulating ligand (e.g., BAFF)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against NF-κB2 (p100/p52)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., BAFF) for a predetermined time to induce p100 processing.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p100/p52 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p52 to p100.

In Vivo Models of Autoimmune Disease

The CIA model in DBA/1J mice is a widely used preclinical model for rheumatoid arthritis.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound or vehicle control

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and inject 100 µl of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µl of this emulsion intradermally at a site different from the primary injection.

-

Treatment: Begin administration of this compound or vehicle at a predetermined dose and schedule (e.g., daily oral gavage) either prophylactically (before disease onset) or therapeutically (after disease onset).

-

Disease Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling. The maximum score per mouse is 16.

-

Endpoint Analysis: At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and harvest joints for histopathological evaluation of inflammation, pannus formation, and bone erosion.

The (NZB x NZW)F1 hybrid mouse spontaneously develops an autoimmune disease that closely resembles human SLE.

Materials:

-

Female NZB/W F1 mice

-

This compound or vehicle control

Procedure:

-

Disease Development: These mice spontaneously develop signs of lupus, including proteinuria and the production of anti-dsDNA antibodies, typically starting around 20-24 weeks of age.[6]

-

Treatment: Initiate treatment with this compound or vehicle at a specified age (e.g., 22 weeks) and continue for a defined period.

-

Monitoring:

-

Proteinuria: Monitor urine protein levels weekly using dipsticks.[7]

-

Body Weight: Record body weights weekly.

-

Survival: Monitor survival throughout the study.

-

-

Serological Analysis: Collect blood periodically (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies by ELISA.

-

Endpoint Analysis: At the end of the study, or upon reaching a humane endpoint, collect blood for final serological and blood urea nitrogen (BUN) analysis. Harvest kidneys for histopathological assessment of glomerulonephritis and spleens for weight measurement and cellular analysis.[6]

Conclusion

This compound, as a potent and specific inhibitor of NIK, represents a powerful tool for elucidating the intricate role of the noncanonical NF-κB pathway in the pathophysiology of autoimmune disorders. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other NIK inhibitors. Such studies are crucial for advancing our understanding of autoimmune diseases and for the development of novel, targeted therapies. The data generated from these investigations will be instrumental in determining the therapeutic potential of NIK inhibition for patients suffering from these debilitating conditions.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 3. chondrex.com [chondrex.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]

- 7. inotiv.com [inotiv.com]

The Structure-Activity Relationship of AM-0561: A Potent NIK Inhibitor

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AM-0561, a potent and selective inhibitor of NF-κB Inducing Kinase (NIK). This compound serves as a valuable chemical probe for studying the non-canonical NF-κB signaling pathway and as a potential therapeutic agent for diseases driven by aberrant NIK activity, such as certain cancers and autoimmune disorders. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor that targets the ATP-binding site of NIK, a key serine/threonine kinase in the non-canonical NF-κB signaling pathway. In a resting state, NIK is continuously targeted for proteasomal degradation. However, upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, LTβ), NIK stabilizes and activates IKKα, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers. This pathway is crucial for the development and function of lymphoid organs and B-cells, and its dysregulation is implicated in various pathologies.

This compound emerged from a medicinal chemistry effort aimed at developing potent and selective NIK inhibitors. Its discovery and optimization have provided valuable insights into the structural requirements for effective NIK inhibition.

Core Structure and Analogs

The core structure of this compound and its analogs is centered around a substituted heterocyclic scaffold that occupies the adenine-binding region of the NIK kinase domain. Key structural features that have been systematically modified to establish the SAR include:

-

Hinge-Binding Moiety: The aminopyrimidine group is crucial for forming hydrogen bonds with the hinge region of the kinase.

-

Substitutions on the Heterocyclic Core: Modifications on the imidazopyridine or related scaffolds influence potency and selectivity.

-

The Propargyl Alcohol Side Chain: This group extends into a hydrophobic pocket, and its stereochemistry and substitutions are critical for high-affinity binding.

Structure-Activity Relationship Data

The following table summarizes the in vitro biochemical potency of this compound and key analogs against NIK. The data highlights the critical structural features required for potent inhibition.

| Compound | Structure | NIK Ki (nM) | Notes |

| This compound | (Structure not publicly available in detail, but described as a potent analog) | 0.3 | Highly potent and selective NIK inhibitor. |

| AM-0216 | (Structure not publicly available in detail, but described as a potent analog) | 2 | A potent NIK inhibitor, used as a reference compound. |

| AM-0650 | (Structure not publicly available in detail, but described as an enantiomeric control) | 290 | The less active enantiomer of AM-0216, demonstrating the stereospecificity of NIK binding. |

Experimental Protocols

NIK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the inhibitory activity of compounds against the NIK kinase.

Materials:

-

Recombinant human NIK enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phosphoserine antibody and streptavidin-XL665.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

384-well low-volume microplates.

Procedure:

-

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.

-

Enzyme Reaction:

-

Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 4 µL of NIK enzyme solution (at a final concentration of 0.5 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated peptide substrate (final concentration 200 nM) and ATP (at the Kₘ concentration).

-

-

Reaction Termination and Detection:

-

After a 60-minute incubation at room temperature, stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the HTRF detection reagents.

-

-

Signal Measurement:

-

Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition for each compound concentration.

-

IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation. Kᵢ values can be determined from the IC₅₀ values using the Cheng-Prusoff equation.

-

Cellular NF-κB Activity Assay (Western Blot for p52)

This assay assesses the ability of the inhibitor to block the non-canonical NF-κB pathway in a cellular context.

Materials:

-

Multiple myeloma cell lines known to have NIK-dependent NF-κB activation (e.g., KMS-11).

-

Cell culture medium and supplements.

-

Stimulating agent (e.g., BAFF or anti-LTβR antibody).

-

Test compounds (e.g., this compound).

-

Lysis buffer.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-p100/p52, anti-beta-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment:

-

Plate the multiple myeloma cells in appropriate culture dishes.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand to activate the non-canonical NF-κB pathway.

-

-

Cell Lysis and Protein Quantification:

-

After the desired stimulation time, wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against p100/p52.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane with an anti-beta-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p52 and normalize them to the loading control.

-

Compare the levels of p52 in treated versus untreated stimulated cells to determine the inhibitory effect of the compound.

-

Visualizations

Non-Canonical NF-κB Signaling Pathway

Caption: The non-canonical NF-κB signaling pathway and the point of inhibition by this compound.

Experimental Workflow for NIK Inhibitor Screening

Caption: A typical workflow for the screening and optimization of NIK inhibitors.

Conclusion

The development of this compound has significantly advanced our understanding of the structural requirements for potent and selective NIK inhibition. The detailed structure-activity relationships derived from this compound and its analogs provide a clear roadmap for the design of future NIK inhibitors. The experimental protocols outlined in this guide offer robust methods for the evaluation of such compounds, from initial biochemical screening to cellular validation. As a highly potent and well-characterized NIK inhibitor, this compound remains an invaluable tool for elucidating the complex biology of the non-canonical NF-κB pathway and for exploring its therapeutic potential.

The Potential of AM-0561 and the Broader Landscape of Novel Therapeutics in Liver Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rising prevalence of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), viral hepatitis, and hepatocellular carcinoma (HCC), presents a significant global health challenge. The intricate molecular pathways driving liver pathology offer numerous targets for therapeutic intervention. This technical guide explores the potential of AM-0561, a potent inhibitor of NF-κB inducing kinase (NIK), in liver disease research. While direct studies of this compound in hepatic conditions are not yet prevalent in published literature, a strong scientific rationale for its investigation is building based on the critical role of its target, NIK, in liver pathophysiology.

This document also provides an in-depth analysis of a comparable investigational drug, GNS561 (Ezurpimtrostat), for which substantial preclinical and clinical data in liver disease are available. By examining the data for GNS561, we can establish a framework for the potential research and development trajectory of NIK inhibitors like this compound.

Part 1: this compound and the Therapeutic Rationale for NIK Inhibition in Liver Disease

This compound is a highly potent and selective inhibitor of NF-κB inducing kinase (NIK), with a reported Ki of 0.3 nM. NIK is a central kinase in the non-canonical NF-κB signaling pathway, which plays a pivotal role in inflammation, immunity, and cell survival. Aberrant NIK activation has been implicated in a spectrum of chronic inflammatory diseases, and emerging evidence strongly points to its involvement in various forms of liver disease.

The Role of NIK in Liver Pathophysiology

NF-κB-inducing kinase is a critical regulator in the progression of liver disease.[1][2] Pathological activation of hepatic NIK can suppress liver regeneration, a crucial process for recovery from acute and chronic liver injury.[3] Studies have shown that hepatocyte-specific deletion of NIK accelerates hepatocyte proliferation and liver regeneration following partial hepatectomy in mice.[3]

Furthermore, biliary NIK is a key regulator of the ductular reaction, an expansion of cholangiocytes that contributes to liver disease progression.[1] Inhibition of NIK has been shown to ameliorate ductular reaction, liver injury, and fibrosis in preclinical models.[1] The hepatocyte NIK-liver immune cell axis is a significant driver of liver inflammation, injury, and fibrosis.[4] In models of alcoholic liver disease, NIK links inflammation to hepatic steatosis by suppressing PPARα.[5]

Small-molecule inhibitors of NIK have demonstrated protective effects against toxin-induced liver inflammation, oxidative stress, and injury in animal models.[6] These findings collectively suggest that targeting NIK with a potent inhibitor like this compound could be a promising therapeutic strategy for a range of liver diseases characterized by inflammation, fibrosis, and impaired regeneration.

Signaling Pathway of NIK in Liver Disease

The following diagram illustrates the central role of NIK in the non-canonical NF-κB pathway and its downstream effects on liver cells, contributing to inflammation, fibrosis, and suppressed regeneration.

Part 2: GNS561 (Ezurpimtrostat) - A Case Study in Liver Disease Drug Development

While direct data on this compound in liver disease is emerging, GNS561 (Ezurpimtrostat) provides a compelling case study of a novel agent progressing through preclinical and clinical development for liver cancer and fibrosis. GNS561 is a first-in-class, orally bioavailable small molecule that inhibits palmitoyl-protein thioesterase 1 (PPT1), leading to impaired autophagy and lysosomal dysfunction.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for GNS561 from published studies.

Table 1: In Vitro Anti-proliferative Activity of GNS561 [8]

| Cell Line (Cancer Type) | IC50 (µM) |

| HepG2 (HCC) | < 3 |

| Huh7 (HCC) | < 3 |

| Liver mCRC lines (Metastatic Colorectal Cancer) | < 3 |

| LN-18 (Glioblastoma) | 0.22 ± 0.06 |

| NIH:OVCAR3 (Ovarian) | 7.27 ± 1.71 |

| Primary HCC patient-derived cells | 3.37 ± 2.40 |

Table 2: Preclinical In Vivo Efficacy of GNS561

| Animal Model | Treatment | Outcome | Reference |

| Diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC | GNS561 (15 mg/kg/day) | 33% reduction in tumor progression (similar to sorafenib) | [9] |

| DEN-induced cirrhotic rat model of HCC | GNS561 (15 mg/kg) + Sorafenib (10 mg/kg) | 68% reduction in tumor progression (additive effect) | [9] |

| DEN-induced liver fibrosis rat model | GNS561 (15 mg/kg/day) for 6 weeks | Attenuated liver fibrosis, decreased collagen deposition | [10][11] |

Table 3: Pharmacokinetic Parameters of GNS561 from Phase 1b Clinical Trial (NCT03316222) [7]

| Parameter | Value |

| Recommended Phase 2 Dose (RP2D) | 200 mg BID |

| Mean Liver to Plasma Ratio (at 28 days) | 9,559 (Range: 149 - 25,759) |

| Active Plasma Trough Concentration (from rat models) | 50 ng/mL |

Table 4: Preliminary Clinical Activity of GNS561 in Phase 1b Trial (NCT03316222) [7]

| Efficacy Outcome (N=20) | Result |

| Complete Response (CR) | 0 |

| Partial Response (PR) | 0 |

| Stable Disease (SD) | 25% (5 patients) |

| Minor Response (Tumor size reduction) | 1 patient (-23%) |

Experimental Protocols

-

Cell Lines: Human HCC cell lines (e.g., HepG2, Huh7) and primary human hepatic stellate cells (HSCs).

-

Methodology: Cells were seeded in 96-well plates and treated with increasing concentrations of GNS561 for 48-72 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo®). IC50 values were calculated from dose-response curves.[8]

-

Animal Model: Male Fischer 344 rats.

-

Induction of Disease: Rats were treated with weekly intraperitoneal injections of DEN to induce liver fibrosis and subsequently HCC.

-

Treatment: Once tumors were established (confirmed by MRI), rats were treated daily by oral gavage with vehicle, GNS561 (15 mg/kg), sorafenib (10 mg/kg), or a combination of GNS561 and sorafenib for a specified period (e.g., 6 weeks).

-

Efficacy Assessment: Tumor progression was monitored by MRI. At the end of the study, livers were harvested for macroscopic examination, histological analysis (Sirius Red staining for collagen), and molecular analysis of fibrotic and proliferative markers.[9][10]

-

Study Design: An open-label, dose-escalation (3+3 design) study in patients with advanced primary (HCC, iCCA) or secondary liver cancers.

-

Objectives: To determine the recommended Phase 2 dose (RP2D), safety, pharmacokinetics (PK), and preliminary anti-tumor activity of GNS561.

-

Methodology: Patients received oral GNS561 in escalating dose cohorts. Pharmacokinetic samples (plasma and liver biopsies) were collected at specified time points. Tumor responses were evaluated according to RECIST 1.1 criteria.[7]

Mechanism of Action and Experimental Workflow

GNS561 acts as a lysosomotropic agent, accumulating in lysosomes and inhibiting the enzyme PPT1. This leads to a cascade of events including the blockage of autophagic flux, lysosomal membrane permeabilization, and ultimately, caspase-dependent apoptosis of cancer cells.

The following diagram outlines a typical experimental workflow for evaluating a compound like this compound or GNS561 in liver disease research.

Conclusion

While direct experimental evidence for this compound in liver disease is not yet widely published, its mechanism as a potent NIK inhibitor provides a strong rationale for its investigation. The established role of NIK in driving key pathological processes in the liver, including inflammation, fibrosis, and the suppression of regeneration, positions it as a high-value therapeutic target. The comprehensive data available for GNS561, another novel agent in clinical development for liver cancer, serves as a valuable roadmap for the potential development of NIK inhibitors like this compound. Further preclinical studies are warranted to elucidate the efficacy and safety of this compound in relevant models of liver disease, which could pave the way for its clinical translation for patients with these challenging conditions.

References

- 1. Biliary NIK promotes ductular reaction and liver injury and fibrosis in mice [scholarworks.indianapolis.iu.edu]

- 2. scantox.com [scantox.com]

- 3. Hepatic NF-kB-inducing kinase (NIK) suppresses mouse liver regeneration in acute and chronic liver diseases | eLife [elifesciences.org]

- 4. Mouse hepatocyte overexpression of NF-κB-inducing kinase (NIK) triggers fatal macrophage-dependent liver injury and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] NIK links inflammation to hepatic steatosis by suppressing PPARα in alcoholic liver disease | Semantic Scholar [semanticscholar.org]

- 6. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GNS561, a New Autophagy Inhibitor Active against Cancer Stem Cells in Hepatocellular Carcinoma and Hepatic Metastasis from Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GNS561 acts as a potent anti-fibrotic and pro-fibrolytic agent in liver fibrosis through TGF-β1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GNS561 acts as a potent anti-fibrotic and pro-fibrolytic agent in liver fibrosis through TGF-β1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of AM-0561: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals